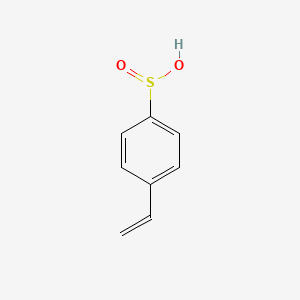
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid is a deuterated form of N-Acetyl-L-glutamic acid, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid can be synthesized through the acetylation of L-glutamic-2,3,3,4,4-D5 acid. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the carboxyl groups.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process includes the purification of the final product through crystallization or chromatography techniques to remove any impurities and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as NMR spectroscopy and mass spectrometry.
Biology: Serves as a metabolic tracer to study biochemical pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and neurological conditions.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid involves its role as a metabolic intermediate in the urea cycle. It acts as an allosteric activator of carbamoyl phosphate synthetase I, which is a key enzyme in the conversion of ammonia to urea. This process helps in detoxifying ammonia in the body. The compound’s deuterated form allows for detailed studies of metabolic processes using isotope labeling techniques.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-glutamic acid: The non-deuterated form of the compound.
N-Acetylaspartic acid: Another acetylated amino acid with similar properties.
Aceglutamide: A derivative of glutamic acid with acetyl and amide groups.
Uniqueness
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C7H11NO5 |
|---|---|
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1/i2D2,3D2,5D |
Clave InChI |
RFMMMVDNIPUKGG-ARCCNJGNSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)C |
SMILES canónico |
CC(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)


![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)





![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)


